molecular formula C13H9NO3 B567804 3-(4-Formylphenyl)picolinic acid CAS No. 1261972-92-2

3-(4-Formylphenyl)picolinic acid

Cat. No.: B567804
CAS No.: 1261972-92-2
M. Wt: 227.219
InChI Key: JLBFPCXWHINREB-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of picolinic acid, where a formyl group is attached to the phenyl ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Formylphenyl)picolinic acid typically involves the formylation of 4-bromobenzaldehyde followed by a Suzuki-Miyaura coupling reaction with picolinic acid. The reaction conditions for the Suzuki-Miyaura coupling include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Formylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 3-(4-Carboxyphenyl)picolinic acid.

    Reduction: 3-(4-Hydroxymethylphenyl)picolinic acid.

    Substitution: 3-(4-Nitrophenyl)picolinic acid or 3-(4-Halophenyl)picolinic acid.

Scientific Research Applications

3-(4-Formylphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)picolinic acid involves its ability to act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with biological molecules, such as enzymes and proteins, altering their function. The formyl group can also participate in various chemical reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

    Picolinic acid: A simpler derivative with a carboxylic acid group attached to the pyridine ring.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness: 3-(4-Formylphenyl)picolinic acid is unique due to the presence of both a formyl group and a picolinic acid moiety. This combination allows for diverse reactivity and the formation of various coordination complexes, making it valuable in different fields of research.

Properties

IUPAC Name

3-(4-formylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)11-2-1-7-14-12(11)13(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBFPCXWHINREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687033
Record name 3-(4-Formylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-92-2
Record name 3-(4-Formylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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